molecular formula C7H6ClFO3S B2358331 2-Fluoro-4-methoxybenzenesulfonyl chloride CAS No. 1016516-68-9

2-Fluoro-4-methoxybenzenesulfonyl chloride

Cat. No.: B2358331
CAS No.: 1016516-68-9
M. Wt: 224.63
InChI Key: PFWTYPSGDVPOPQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

2-Fluoro-4-methoxybenzenesulfonyl chloride is primarily used as a building block in biochemical research . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH, temperature, and presence of other reactive species in the solution. It should be stored under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-fluoro-4-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases, such as sodium hydroxide.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-Fluoro-4-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it valuable for introducing sulfonyl groups into organic molecules.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylbenzenesulfonyl chloride
  • 3-Fluoro-4-methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 2,4-Dichlorobenzenesulfonyl chloride

Comparison: 2-Fluoro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, the presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. The methoxy group can also influence the compound’s solubility and stability, making it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

2-fluoro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO3S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWTYPSGDVPOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016516-68-9
Record name 2-fluoro-4-methoxybenzene-1-sulfonyl chloride
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